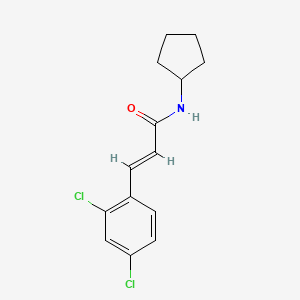![molecular formula C20H23BrN2O2 B5789648 1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been synthesized by researchers for various scientific applications. This compound has gained attention in the scientific community due to its potential use in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been found to exhibit potent anticancer activity. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine. One direction is to further study its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits cancer cell growth and proliferation. Additionally, research could be conducted to optimize the synthesis of this compound and to develop more efficient methods for its production.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine involves the reaction of 1-benzylpiperazine with 4-bromo-2-methylphenol in the presence of acetic anhydride and a catalyst. The reaction is carried out under controlled conditions to ensure maximum yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine has been studied extensively for its potential use in the treatment of cancer. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-13-18(21)7-8-19(16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSBZFSLSORHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)

